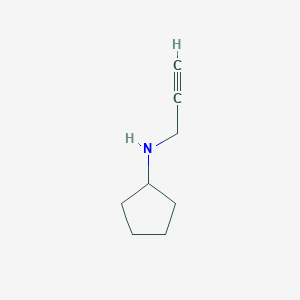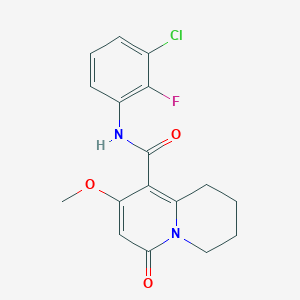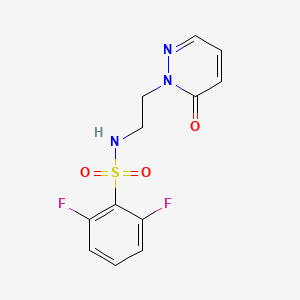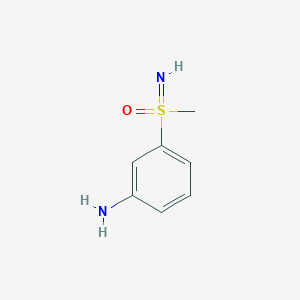
3-(S-methylsulfonimidoyl)aniline
Übersicht
Beschreibung
3-(S-methylsulfonimidoyl)aniline is an organic compound characterized by the presence of a sulfonimidoyl group attached to an aniline ring
Wissenschaftliche Forschungsanwendungen
3-(S-methylsulfonimidoyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function and activity .
Mode of Action
Anilines typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Anilines are known to participate in various biochemical reactions, including nucleophilic substitution reactions and redox reactions . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are influenced by factors such as the compound’s chemical structure, solubility, stability, and interactions with biological molecules .
Result of Action
Anilines, in general, can influence various cellular processes, including enzyme activity, signal transduction, and gene expression, through their interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(S-methylsulfonimidoyl)aniline . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with biological targets . Additionally, the compound’s environmental fate and behavior can be influenced by biotic factors such as microbial activity .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(S-methylsulfonimidoyl)aniline typically involves the introduction of a sulfonimidoyl group to an aniline derivative. One common method includes the reaction of aniline with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(S-methylsulfonimidoyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonimidoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted aniline compounds .
Vergleich Mit ähnlichen Verbindungen
- 4-(S-methylsulfonimidoyl)aniline
- Sulfanilamide
- Sulfonimidates
Comparison: Compared to similar compounds, 3-(S-methylsulfonimidoyl)aniline exhibits unique reactivity due to the position of the sulfonimidoyl group on the aniline ring. This positional difference can influence its chemical behavior and biological activity, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
3-(methylsulfonimidoyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMXUTJIOWFKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)
![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)
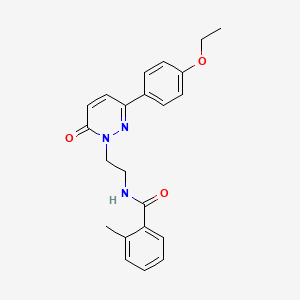

![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)
![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)
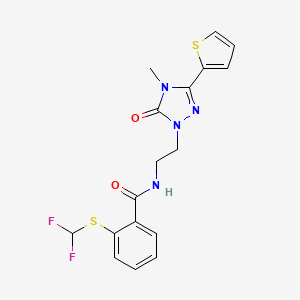
![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)
